2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride
Description
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a halogenated thiazole derivative with a molecular formula of C₄H₆ClN₂S·HCl. This compound features a thiazole core substituted with an amino group at position 2, a chlorine atom at position 5, and a methyl group at position 4, with a hydrochloride salt enhancing its stability . It serves as a critical starting material for synthesizing bioactive thiazole derivatives, including antiproliferative and antimicrobial agents . Its synthesis typically involves cyclization and nitration steps using precursors like 1,3-dichloroacetone and thioacetamide under microwave irradiation or reflux conditions .
Properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOHTBTAOCPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657320 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42212-83-9 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a complex compound that interacts with various targets. It’s known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors.
Mode of Action
For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biological Activity
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a heterocyclic compound that has garnered interest due to its diverse biological activities. Its structure features a thiazole ring with amino, chloro, and methyl substitutions, which contribute to its pharmacological potential. This article delves into the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of thiazole compounds often show enhanced antibacterial effects compared to standard antibiotics.
Case Studies
-
Antibacterial Activity : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several pathogens:
- Staphylococcus aureus : MIC = 32 μg/mL
- Escherichia coli : MIC = 64 μg/mL
- Candida albicans : MIC = 16 μg/mL
- Synergistic Effects : The compound was also tested in combination with other antibiotics, revealing synergistic effects that enhance the overall antimicrobial efficacy. For instance, when combined with ampicillin, the effectiveness against resistant bacterial strains improved significantly .
Anticancer Activity
The anticancer potential of this compound is notable. Research has shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
-
Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines:
- HepG2 (liver cancer) : IC50 = 15 μM
- MCF-7 (breast cancer) : IC50 = 20 μM
- Mechanism of Action : The anticancer activity is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds containing the thiazole moiety have been shown to inhibit protein kinases involved in cancer progression .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been investigated for additional therapeutic effects:
- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants in animal models, indicating potential applications in treating epilepsy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-amino-5-chloro-4-methyl-1,3-thiazole hydrochloride, exhibit significant antimicrobial properties. A study identified various thiazole derivatives with potent activity against Mycobacterium tuberculosis H37Rv, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains of bacteria .
Case Study:
In a comparative analysis, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to have a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis, outperforming traditional antibiotics like isoniazid (INH) and thiolactomycin (TLM) .
2. Anticancer Potential
Thiazole compounds are increasingly recognized for their anticancer properties. For instance, several analogues derived from 2-amino-5-chloro-4-methyl-1,3-thiazole have shown promising results in inhibiting cancer cell proliferation. Research has demonstrated that these compounds can selectively target cancer cells while sparing normal cells.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(2'-Chlorophenyl)-thiazole | HCT-116 | 10–30 | High selectivity against cancer cells |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl) | U251 (Glioblastoma) | <20 | Effective against glioblastoma cells |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) | HepG2 | <15 | Significant efficacy compared to standard drugs |
Agricultural Applications
Insecticidal Properties
The compound serves as an intermediate in the synthesis of insecticides. For example, it can be converted to various chlorinated thiazoles that are effective against agricultural pests. Patents indicate that derivatives of 2-amino-5-chloro-4-methyl-1,3-thiazole are utilized in formulations aimed at pest control in crops .
Material Science Applications
Corrosion Inhibition
Recent studies have explored the use of thiazole derivatives as corrosion inhibitors for metals in acidic environments. The electrochemical properties of this compound have been analyzed, showing its effectiveness in protecting mild steel from corrosion in hydrochloric acid solutions.
Data Table: Corrosion Inhibition Efficiency
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt form of 2-amino-5-chloro-4-methyl-1,3-thiazole enhances water solubility compared to non-ionic analogs like 5-acetyl-2-amino-4-methyl-1,3-thiazole .
- Electron-Withdrawing Effects : Chlorine and nitro substituents increase electrophilicity, facilitating nucleophilic substitution reactions critical for further derivatization .
Key Research Findings
Substituent Impact on Bioactivity: The presence of a 4-methyl group in this compound improves metabolic stability compared to non-methylated analogs, as observed in cytotoxicity assays .
Halogenation Effects : Chlorine at position 5 enhances binding to biological targets (e.g., enzymes or DNA) due to its electronegativity and van der Waals interactions, a feature shared with brominated analogs like 2-bromo-5-methyl-4-phenylthiazole hydrochloride .
Synthetic Flexibility: The compound’s amino group allows for facile functionalization, enabling the synthesis of libraries of derivatives for high-throughput screening .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-5-chloro-4-methyl-1,3-thiazole derivatives typically involves:
- Formation of the thiazole ring via cyclocondensation reactions.
- Introduction of methyl and chloro substituents at specific positions.
- Conversion of amino groups to hydrochloride salts for stability and handling.
The key precursor often used is 2-chloropropionaldehyde or related chlorinated ketones, which undergo cyclization with thiourea or substituted thioureas to form the thiazole ring.
Preparation of 2-Amino-5-methylthiazole Intermediate
A critical step is the preparation of 2-amino-5-methylthiazole, which is then chlorinated to introduce the 5-chloro substituent.
Method: Cyclocondensation of 2-chloropropionaldehyde with thiourea
- 2-Chloropropionaldehyde is prepared by simultaneous chlorination of propionaldehyde with chlorine gas, followed by aqueous extraction to obtain a high-yield aqueous solution of the aldehyde.
- Thiourea is added to this aqueous solution in molar ratios ranging from 0.5 to 2.0 mol thiourea per mol of 2-chloropropionaldehyde.
- The reaction is carried out at temperatures between 20°C and 120°C for 0.3 to 24 hours, preferably 40-100°C for 1-15 hours.
- This cyclocondensation yields 2-amino-5-methylthiazole in high yield as an aqueous solution, which can be used directly without isolation.
Conversion to 2-Amino-5-chloro-4-methyl-1,3-thiazole Hydrochloride
The chlorination at the 5-position and methylation at the 4-position are achieved through controlled halogenation and substitution reactions.
- The 2-amino group is converted into a 2-chloro group via a diazonium intermediate.
- This involves treating 2-amino-5-methylthiazole with hydrogen chloride (2.3-10 mol per mol of thiazole) and sodium nitrite (0.7-1.5 mol per mol thiazole) at temperatures from -30°C to 40°C.
- The diazotization mixture is then warmed to 20-100°C for 0.5 to 4 hours to replace the diazonium group with chlorine, yielding 2-chloro-5-methylthiazole.
- 2-Chloro-5-methylthiazole is further chlorinated at the methyl side chain using N-chlorosuccinimide (NCS) under radical initiation or UV irradiation to produce 2-chloro-5-chloromethylthiazole.
- This step introduces the chlorine substituent at the 5-position side chain, critical for the final product structure.
Alternative Preparation via 3-Thiocyanato-5-chloro-2-pentanone
Another route involves the use of 3-thiocyanato-5-chloro-2-pentanone as a key intermediate:
- 3-Thiocyanato-5-chloro-2-pentanone is reacted in 85% phosphoric acid at 95-100°C for 30 minutes.
- The reaction mixture is cooled and poured into water, precipitating beige crystals of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole.
- This intermediate is then treated with phosphoryl chloride at 100-130°C to replace the hydroxy group with chlorine, yielding 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole.
Subsequent hydrogenation steps using palladium on charcoal catalyst in ethanol reduce the chloroethyl side chain to the desired methyl group, completing the synthesis of 4-methyl-5-(2-chloroethyl)-thiazole derivatives.
Formation of Hydrochloride Salt
The free base form of 2-amino-5-chloro-4-methyl-1,3-thiazole is converted into its hydrochloride salt by saturation with gaseous hydrochloric acid in an organic solvent such as ethyl acetate or butyl acetate at temperatures below 10°C. The mixture is stirred, allowed to stand overnight, then neutralized and extracted to isolate the hydrochloride salt as a crystalline solid.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Outcome | Yield/Notes |
|---|---|---|---|
| Chlorination of propionaldehyde | Propionaldehyde + Cl₂, aqueous extraction | Aqueous 2-chloropropionaldehyde solution | High yield, suitable for cyclocondensation |
| Cyclocondensation | 2-chloropropionaldehyde + thiourea, 20-120°C | 2-amino-5-methylthiazole (aqueous solution) | High yield, 0.3-24 h reaction time |
| Diazotization & Nuclear chlorination | 2-amino-5-methylthiazole + HCl + NaNO₂, -30 to 40°C | 2-chloro-5-methylthiazole | Controlled diazonium substitution |
| Side chain chlorination | 2-chloro-5-methylthiazole + NCS + UV/radical initiator | 2-chloro-5-chloromethylthiazole | Radical chlorination of methyl side chain |
| Thiazole ring formation via 3-thiocyanato-5-chloro-2-pentanone | 3-thiocyanato-5-chloro-2-pentanone + H₃PO₄, 95-100°C | 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole | Intermediate for further chlorination |
| Chlorination of hydroxy intermediate | Phosphoryl chloride, 100-130°C | 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole | 74% yield, purified by vacuum distillation |
| Hydrogenation | Pd/C catalyst, ethanol, atmospheric H₂ | 4-methyl-5-(2-chloroethyl)-thiazole | 91% yield, reduction of chloroethyl side chain |
| Formation of hydrochloride salt | Saturation with HCl gas in organic solvent, <10°C | This compound | Crystalline salt, enhanced stability |
Analytical and Structural Confirmation
- The structures of intermediates and final products are confirmed by IR and NMR spectroscopy.
- Gas chromatography is used to determine purity, often exceeding 95%.
- Boiling points and refractive indices are measured for physical characterization (e.g., boiling point ~104°C at 40 Pa for 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole).
Research Findings and Optimization Notes
- The use of aqueous media for cyclocondensation enhances yield and simplifies workup.
- Controlled diazotization and chlorination steps prevent over-chlorination and side reactions.
- Hydrogenation under mild conditions ensures selective reduction without ring disruption.
- Selection of organic solvents (ethyl acetate, chlorobenzene, carbon tetrachloride) affects extraction efficiency and purity.
- Temperature control during hydrochloride salt formation is critical to avoid decomposition.
Q & A
Q. Q: What are the common laboratory synthesis routes for 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride?
A: The compound can be synthesized via the Hantzsch thiazole reaction, a widely used method for thiazole derivatives. This involves cyclocondensation of α-haloketones (e.g., 5-chloro-4-methyl-2-ketothiazole precursors) with thioureas or thioamides. For example, reacting 3-chloropentane-2,4-dione with thioureas under reflux in polar aprotic solvents (e.g., DMSO) yields thiazole cores, followed by HCl treatment to form the hydrochloride salt . Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving yields around 60–70% under optimized conditions .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A: Key factors include:
- Solvent choice : Polar solvents like DMSO enhance cyclization efficiency by stabilizing intermediates .
- Temperature control : Refluxing (~100–120°C) ensures complete reaction while minimizing decomposition.
- Catalysts : Acidic conditions (e.g., HCl) promote dehydration and cyclization steps .
- Purification : Column chromatography or repeated recrystallization removes byproducts (e.g., unreacted thioureas). Evidence from analogous syntheses shows that optimizing stoichiometry and reaction time can increase yields to >75% .
Structural Characterization
Q. Q: Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
A:
- NMR : H and C NMR identify substituents (e.g., amino at C2, chloro at C5, methyl at C4). Aromatic protons in the thiazole ring appear as distinct singlet(s) in δ 6.5–8.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 197.02 for CHClNS·HCl) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming hydrochloride salt formation .
Biological Activity Assessment
Q. Q: What methodologies evaluate its potential as an antimicrobial or anticancer agent?
A:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Mechanistic studies : Enzyme inhibition assays (e.g., COX-2 or kinase targets) and molecular docking to predict binding interactions .
Handling and Stability
Q. Q: What are best practices for storage and handling to ensure stability?
A:
- Storage : Keep in airtight containers under anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis of the chloro and amino groups .
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and avoid dust inhalation .
- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free thiazole base) .
Addressing Data Scarcity and Contradictions
Q. Q: How can researchers resolve conflicting reports on biological activities of similar thiazole derivatives?
A:
- Comparative studies : Perform side-by-side assays with structurally analogous compounds (e.g., 2-arylimino-1,3-thiazoles) to isolate substituent effects .
- Meta-analysis : Review databases like ECHA and PubMed for toxicity or activity trends, noting gaps (e.g., limited ecotoxicology data for this compound) .
- Reproducibility checks : Validate published protocols under controlled conditions (e.g., solvent purity, reaction time) .
Functional Group Reactivity
Q. Q: What strategies enable regioselective modification of the thiazole ring?
A:
- Electrophilic substitution : Chloro and methyl groups direct reactions to specific positions. For example, nitration occurs at C4 if unsubstituted .
- Nucleophilic displacement : The chloro group at C5 can be replaced with amines or alkoxides under basic conditions .
- Protection/deprotection : Use phthalimido groups (as in related compounds) to protect the amino group during multi-step syntheses .
Computational Modeling
Q. Q: How can computational tools predict the compound’s reactivity or bioactivity?
A:
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
